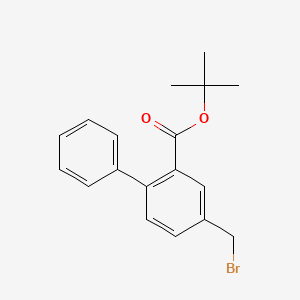
tert-Butyl4-(bromomethyl)biphenyl-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl4-(bromomethyl)biphenyl-2-carboxylate: is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of a bromomethyl group attached to the biphenyl core, along with a t-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl4-(bromomethyl)biphenyl-2-carboxylate typically involves the bromomethylation of biphenyl derivatives. One common method is the reaction of biphenyl-2-carboxylic acid with bromomethylating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The resulting bromomethylated product is then esterified with t-butyl alcohol under acidic conditions to yield the final compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl4-(bromomethyl)biphenyl-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The bromomethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOMe) under mild conditions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
Substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of methyl derivatives.
Scientific Research Applications
tert-Butyl4-(bromomethyl)biphenyl-2-carboxylate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Employed in the preparation of polymers and advanced materials with specific properties.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals and biologically active compounds.
Chemical Biology: Utilized in the study of biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of tert-Butyl4-(bromomethyl)biphenyl-2-carboxylate primarily involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as a reactive site for nucleophilic substitution, while the biphenyl core provides structural stability and electronic properties. The t-butyl ester group can influence the compound’s solubility and reactivity in various solvents .
Comparison with Similar Compounds
Biphenyl-2-carboxylic acid: Lacks the bromomethyl and t-butyl ester groups, making it less reactive in certain substitution reactions.
4-Bromomethylbiphenyl: Lacks the carboxylate ester group, affecting its solubility and reactivity.
t-Butyl biphenyl-2-carboxylate: Lacks the bromomethyl group, reducing its utility in nucleophilic substitution reactions.
Uniqueness: tert-Butyl4-(bromomethyl)biphenyl-2-carboxylate is unique due to the combination of the bromomethyl group and the t-butyl ester group, which provides a balance of reactivity and stability. This makes it a versatile intermediate in organic synthesis and material science .
Properties
Molecular Formula |
C18H19BrO2 |
|---|---|
Molecular Weight |
347.2 g/mol |
IUPAC Name |
tert-butyl 5-(bromomethyl)-2-phenylbenzoate |
InChI |
InChI=1S/C18H19BrO2/c1-18(2,3)21-17(20)16-11-13(12-19)9-10-15(16)14-7-5-4-6-8-14/h4-11H,12H2,1-3H3 |
InChI Key |
SYCIFCLLJSBUHC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=CC(=C1)CBr)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















